molecular formula C11H12O B1346036 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde CAS No. 41828-13-1

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

Cat. No.: B1346036
CAS No.: 41828-13-1
M. Wt: 160.21 g/mol
InChI Key: BQWSBOWPLAWXAO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H12O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an aldehyde group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde typically involves the hydrogenation of naphthalene derivatives followed by formylation. One common method is the reduction of 1-naphthaldehyde using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the hydrogenation process. This involves using high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient conversion rates. The reaction is typically carried out in a solvent like ethanol or methanol to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaldehyde: A non-hydrogenated analog with similar reactivity but different physical properties.

    5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: An oxidized form of the compound.

    5,6,7,8-Tetrahydronaphthalene-1-methanol: A reduced form of the compound.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to its fully aromatic or fully saturated counterparts. This unique structure allows for specific interactions and reactivity that are valuable in various applications .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,8H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWSBOWPLAWXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961997
Record name 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41828-13-1
Record name 1-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041828131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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